Methyl 4-cyclopropyl-3-oxobutanoate

Vue d'ensemble

Description

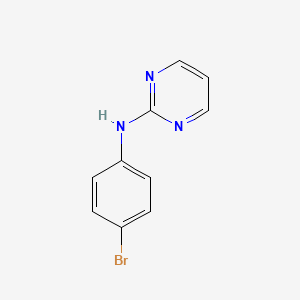

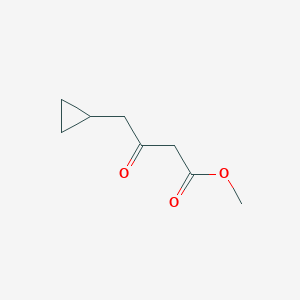

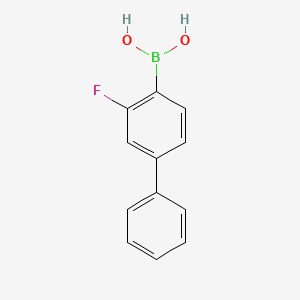

“Methyl 4-cyclopropyl-3-oxobutanoate” is an organic compound with the molecular formula C8H12O3 . It is a derivative of Methyl 4-oxobutanoate, which is a colorless oil with a pleasant fruity odor .

Molecular Structure Analysis

The molecular structure of “Methyl 4-cyclopropyl-3-oxobutanoate” is characterized by the presence of a cyclopropyl group, a methyl ester group, and a ketone group .Physical And Chemical Properties Analysis

“Methyl 4-cyclopropyl-3-oxobutanoate” is a solid at room temperature . Its molecular weight is 156.18 g/mol .Applications De Recherche Scientifique

Synthesis and Derivatives

- Methyl 4-cyclopropyl-3-oxobutanoate is involved in the synthesis of various chemical compounds. It has been used in the ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates, leading to the formation of sensitive methyl 4-oxobutanoates (β-formyl esters) with excellent yields. These derivatives are obtained either directly from silyl enol ethers and methyl diazoacetate or through alkylation of deprotonated cyclopropanes, demonstrating the compound's utility in flexible synthesis methods (Kunz, Janowitz, & Reißig, 1990).

Antiproliferative Activity

- Research on methyl 4-cyclopropyl-3-oxobutanoate derivatives has shown potential antiproliferative activities. Specific derivatives were synthesized and evaluated for their impact on cell proliferation. The synthesis involved a simple, multiple-step procedure, and the compounds were analyzed for their physicochemical properties, druglikeness, and potential biological targets. One derivative, in particular, showed promise in inhibiting DNA gyrase-ATPase activity, indicating potential applications in cancer research or as a cytotoxic agent (Yurttaş, Evren, & Özkay, 2022).

Biosynthesis Studies

- In biosynthesis research, methyl 4-cyclopropyl-3-oxobutanoate is identified as a product in the metabolism of methionine by various bacteria and fungi. This suggests its role in microbial metabolic pathways, potentially contributing to understanding microbial biochemistry and the biosynthesis of ethylene from methionine (Billington, Golding, & Primrose, 1979).

Pharmaceutical Applications

- Methyl 4-cyclopropyl-3-oxobutanoate serves as a key intermediate in pharmaceutical synthesis. It has been utilized in the synthesis of chiral intermediates for specific drugs, like sitagliptin. The process involves selective methylation, protection, acylation, reduction, and oxidation steps, highlighting the compound's significance in developing pharmaceuticals (Zhang Xingxian, 2012).

Apoptosis and Cellular Research

- Studies on derivatives of methyl 4-cyclopropyl-3-oxobutanoate have shown their potential role in inducing apoptosis in certain cell lines. Research has revealed that methional, derived from 4-methylthio-2-oxobutanoate, is a potent inducer of apoptosis in lymphoid cells. This finding is crucial for understanding cellular mechanisms and potential therapeutic applications (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).

Alkaloid Biosynthesis

- Methyl 4-cyclopropyl-3-oxobutanoate is involved in the biosynthesis of tropane alkaloids, which are pharmacologically important. A study has shown the role of a polyketide synthase in catalyzing the formation of a derivative of 4-cyclopropyl-3-oxobutanoate, which is a critical step in theformation of tropinone, an intermediate in tropane alkaloid biosynthesis. This discovery is significant for understanding the biosynthetic pathways of these alkaloids and could have implications in the field of bioengineering for the production of these compounds (Bedewitz, Jones, D’Auria, & Barry, 2018).

Methionine Salvage Pathway and Apoptosis

- In another study, 4-Methylthio-2-oxobutanoic acid (MTOB), a compound related to methyl 4-cyclopropyl-3-oxobutanoate, was found to inhibit the growth of human cell lines and induce apoptosis. This indicates its potential role in the methionine salvage pathway and its ability to activate apoptosis through mechanisms other than ornithine decarboxylase inhibition. Such findings are crucial for the understanding of cellular metabolism and the development of new therapeutic strategies (Tang, Kadariya, Murphy, & Kruger, 2006).

Structural and Spectroscopic Analysis

- Methyl 4-cyclopropyl-3-oxobutanoate derivatives have been studied for their structural and spectroscopic properties. These studies involve vibrational, electronic, and optical analyses, which are important for understanding the chemical nature and reactivity of these compounds. Such analyses are significant for the development of new materials with potential applications in various fields, including pharmacology (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antioxidant Properties

- The antioxidant properties of some derivatives of methyl 4-cyclopropyl-3-oxobutanoate have been investigated. These studies help in understanding the compound's role in neutralizing free radicals and its potential use as an antioxidant in various applications, including in medicinal chemistry (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 4-cyclopropyl-3-oxobutanoate is a unique chemical compound with a molecular formula of C8H12O3

Result of Action

Action Environment

It is known that the compound should be stored in a dry room at normal temperature

Propriétés

IUPAC Name |

methyl 4-cyclopropyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-7(9)4-6-2-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYSOJRQVKSQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625780 | |

| Record name | Methyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyclopropyl-3-oxobutanoate | |

CAS RN |

251635-21-9 | |

| Record name | Methyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

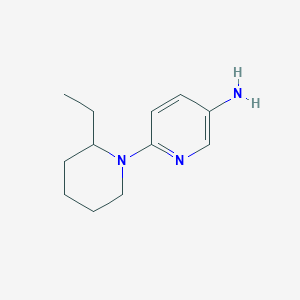

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

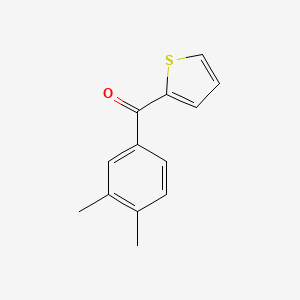

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

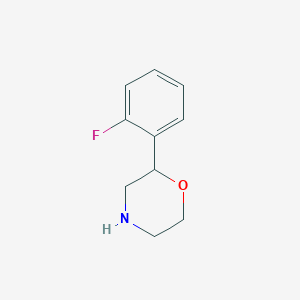

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

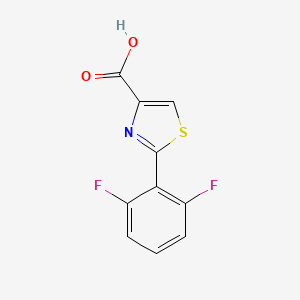

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)